molecular formula C5H9NO3 B3041863 (R)-2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 394653-43-1

(R)-2-Amino-2-(oxetan-3-YL)acetic acid

Cat. No. B3041863
CAS RN: 394653-43-1
M. Wt: 131.13 g/mol
InChI Key: RMQBFQWTJJLVRW-SCSAIBSYSA-N
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Description

“®-2-Amino-2-(oxetan-3-YL)acetic acid” is a chemical compound with the molecular formula C5H8O3 . The oxetane ring in this compound serves as an isostere of the carbonyl moiety .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(oxetan-3-YL)acetic acid” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The (bio)-isosteric replacement of the carboxylic acid moiety of biologically active compounds is a common strategy in medicinal chemistry that is frequently employed to improve/modify the pharmacokinetic and/or pharmacodynamic properties of compounds of interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-(oxetan-3-YL)acetic acid” include a molecular weight of 116.12 . It’s also worth noting that the physicochemical properties of similar compounds have been evaluated in the literature .

Scientific Research Applications

  • Synthesis of Beta-Pseudopeptide Foldamers

    • Research on the synthesis of beta-pseudopeptide foldamers using compounds like (R)-2-Amino-2-(oxetan-3-YL)acetic acid indicates potential applications in biologically relevant environments. These foldamers, exhibiting regular helical structures, are suitable for application in aqueous solutions, which are significant for biological systems (Luppi et al., 2004).
  • Development of Novel Amino Acid Derivatives

    • The amino acid derivative this compound has been used in the synthesis of new heterocyclic amino acid derivatives, including azetidine and oxetane rings. These compounds are synthesized through efficient methods and have applications in developing novel biochemical compounds (Gudelis et al., 2023).
  • Synthesis of 3-Substituted 3-(Acetoxymethyl)azetidines

    • The derivative this compound has been utilized in the synthesis of 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds. These compounds demonstrate potential in the field of chemical synthesis and pharmaceutical research (Groth & Meldal, 2001).
  • Preparation of Antifungal Compounds

    • Research into the synthesis of various this compound derivatives has shown potential in creating antifungal compounds. These derivatives exhibit varying degrees of antifungal activity, offering insights into developing new antifungal agents (Doležel et al., 2009).
  • Synthesis of Spirocyclic Compounds

    • The compound has been utilized in the silver-catalyzed synthesis of spirocyclic compounds, showcasing its versatility in creating complex molecular structures. These spirocycles have implications in pharmaceutical and biochemical research (Jones et al., 2016).

Mechanism of Action

While the exact mechanism of action for “®-2-Amino-2-(oxetan-3-YL)acetic acid” is not specified in the available literature, it’s worth noting that similar derivatives of the cyclooxygenase inhibitor, ibuprofen, were synthesized and evaluated for inhibition of eicosanoid biosynthesis in vitro .

Safety and Hazards

The safety data sheet (SDS) for “®-2-Amino-2-(oxetan-3-YL)acetic acid” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The data suggest that oxetan-3-ol, thietan-3-ol, and related structures hold promise as isosteric replacements of the carboxylic acid moiety . This indicates potential future directions for research and development in this area.

properties

IUPAC Name

(2R)-2-amino-2-(oxetan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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